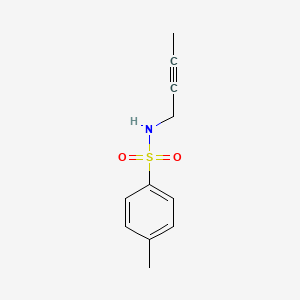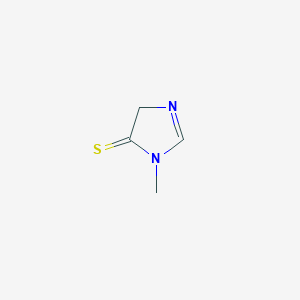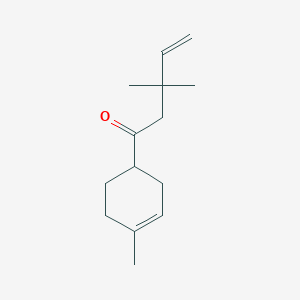
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- is an organic compound with a complex structure that includes both aliphatic and cyclic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- can be achieved through several methods. One common approach involves the reaction of ethylene with propionyl chloride, aluminum trichloride, and carbon disulfide . This method leverages the reactivity of these reagents to form the desired compound under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context in which the compound is used. Detailed studies on its mechanism of action are essential for understanding its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-1-phenyl-1-penten-3-one: This compound shares a similar structure but includes a phenyl group instead of a cyclohexenyl group.
1-Pentene, 3,3-dimethyl-: A simpler analog with fewer functional groups.
Uniqueness
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- is unique due to its combination of aliphatic and cyclic components, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
597533-64-7 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
3,3-dimethyl-1-(4-methylcyclohex-3-en-1-yl)pent-4-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-14(3,4)10-13(15)12-8-6-11(2)7-9-12/h5-6,12H,1,7-10H2,2-4H3 |
InChI-Schlüssel |
ALZPKIVIXJIXCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)C(=O)CC(C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



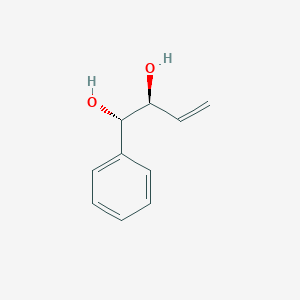
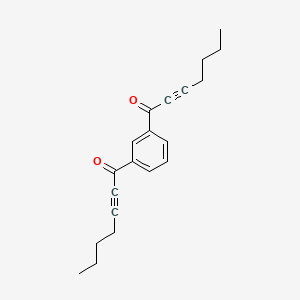
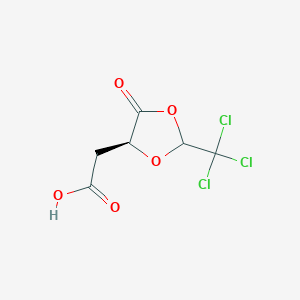
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)-](/img/structure/B12574091.png)
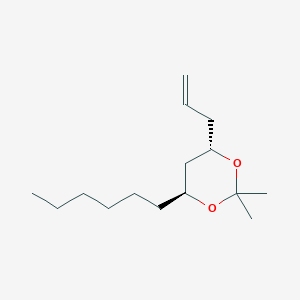
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
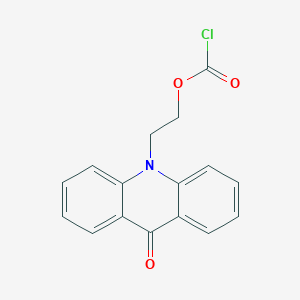
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)
